![molecular formula C20H16O2 B113212 2-[3-(Benzyloxy)phenyl]benzaldehyde CAS No. 893736-23-7](/img/structure/B113212.png)

2-[3-(Benzyloxy)phenyl]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

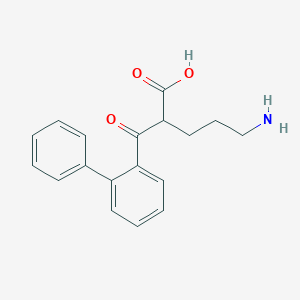

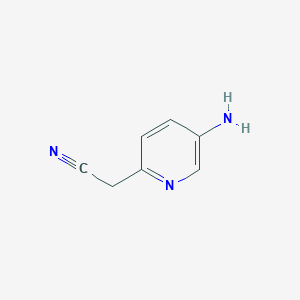

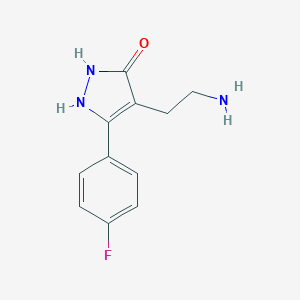

“2-[3-(Benzyloxy)phenyl]benzaldehyde” is a chemical compound with the CAS Number: 893736-23-7 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 3’- (benzyloxy) [1,1’-biphenyl]-2-carbaldehyde .

Molecular Structure Analysis

The molecular formula of “2-[3-(Benzyloxy)phenyl]benzaldehyde” is C20H16O2 . The InChI code for this compound is 1S/C20H16O2/c21-14-18-9-4-5-12-20 (18)17-10-6-11-19 (13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[3-(Benzyloxy)phenyl]benzaldehyde” include a molecular weight of 288.34 . The compound’s InChI key is AGJBQXFVTDVSCC-UHFFFAOYSA-N .Applications De Recherche Scientifique

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is used in chemical synthesis .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the chemical synthesis involving “2-[3-(Benzyloxy)phenyl]benzaldehyde” are not specified in the source .

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is involved in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .

- Method of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .

- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

Chemical Synthesis

Organic Chemistry

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is used in the synthesis of 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone and N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the chemical synthesis involving “2-[3-(Benzyloxy)phenyl]benzaldehyde” are not specified in the source .

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” can be involved in benzylic oxidations and reductions .

- Method of Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

- Results or Outcomes : The susceptibility of alkyl side-chains to oxidative degradation is supported by these observations .

Chemical Synthesis

Benzylic Oxidations and Reductions

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is used in the synthesis of 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone and N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the chemical synthesis involving “2-[3-(Benzyloxy)phenyl]benzaldehyde” are not specified in the source .

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” can be involved in benzylic oxidations and reductions .

- Method of Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

- Results or Outcomes : The susceptibility of alkyl side-chains to oxidative degradation is supported by these observations .

Chemical Synthesis

Benzylic Oxidations and Reductions

Propriétés

IUPAC Name |

2-(3-phenylmethoxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJBQXFVTDVSCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602438 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Benzyloxy)phenyl]benzaldehyde | |

CAS RN |

893736-23-7 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)